molecular formula C10H14N2O4 B6199411 2-{2,4-dioxo-1,3-diazaspiro[4.5]decan-6-yl}acetic acid CAS No. 2694728-14-6

2-{2,4-dioxo-1,3-diazaspiro[4.5]decan-6-yl}acetic acid

Cat. No.: B6199411
CAS No.: 2694728-14-6
M. Wt: 226.2
InChI Key:
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Description

2-{2,4-dioxo-1,3-diazaspiro[45]decan-6-yl}acetic acid is a spiro compound characterized by a unique bicyclic structure that includes a diazaspirodecane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2,4-dioxo-1,3-diazaspiro[4.5]decan-6-yl}acetic acid typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a diketone. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.

    Introduction of the Acetic Acid Moiety: The acetic acid group can be introduced via a nucleophilic substitution reaction. This step may involve the use of a halogenated acetic acid derivative and a base to promote the substitution.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{2,4-dioxo-1,3-diazaspiro[4.5]decan-6-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated acetic acid derivatives in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acetic acid derivatives.

Scientific Research Applications

2-{2,4-dioxo-1,3-diazaspiro[4.5]decan-6-yl}acetic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as enzyme inhibitors or receptor modulators.

    Materials Science: Its spirocyclic structure can be utilized in the design of novel materials with specific mechanical or electronic properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 2-{2,4-dioxo-1,3-diazaspiro[4.5]decan-6-yl}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making it useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl}acetic acid
  • 2-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)acetic acid

Uniqueness

2-{2,4-dioxo-1,3-diazaspiro[4.5]decan-6-yl}acetic acid is unique due to its specific spirocyclic structure and the position of the acetic acid moiety. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

2694728-14-6

Molecular Formula

C10H14N2O4

Molecular Weight

226.2

Purity

95

Origin of Product

United States

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